1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(1,3-diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-2-24(30)29-22(16-21(26-29)23-14-9-15-31-23)20-17-28(19-12-7-4-8-13-19)27-25(20)18-10-5-3-6-11-18/h3-15,17,22H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESQFUWRDJKXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1',3'-diphenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one is a novel bipyrazole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed through the coupling of thiophene and diphenyl moieties with pyrazole derivatives. The synthetic pathway often includes the use of various reagents and conditions to achieve the desired structural configuration.
Anticancer Activity
Recent studies have highlighted the anticancer potential of bipyrazole derivatives. For instance, compounds similar to our target have shown significant antiproliferative effects against various cancer cell lines such as Huh7 (hepatocellular carcinoma), MCF7 (breast cancer), and HCT116 (colon cancer) cells. The IC50 values for these compounds were reported to be less than 5 µM, indicating potent activity against cancer cells while sparing normal cells .
The proposed mechanisms for the anticancer activity include:
- Inhibition of COX enzymes : Some derivatives have demonstrated dual inhibition of COX-1 and COX-2, which is associated with reduced inflammation and tumor growth .
- Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that thiophene-containing compounds often possess broad-spectrum antibacterial and antifungal activities. The presence of the thiophene ring is crucial for enhancing these biological activities by interacting with microbial enzymes or cellular structures .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/Effect | Mechanism |
|---|---|---|---|
| Anticancer | Huh7 | < 5 µM | Apoptosis induction |
| MCF7 | < 5 µM | Cell cycle arrest | |
| HCT116 | < 5 µM | COX inhibition | |
| Antibacterial | Staphylococcus aureus | Variable | Disruption of cell wall synthesis |
| Antifungal | Candida albicans | Variable | Inhibition of ergosterol synthesis |
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated several bipyrazole derivatives, including our target compound. It was found to exhibit significant antiproliferative activity against multiple cancer cell lines with mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiophene-based compounds. The results indicated that the presence of thiophene enhances activity against various pathogens, suggesting a potential role in developing new antimicrobial agents .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their substituents are compared below:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s thiophene (electron-rich) contrasts with the nitro group in ’s thiazole derivatives (electron-withdrawing), which enhances antimicrobial potency .
- Bioactivity : Chlorophenyl and isopropyl groups in ’s compound contribute to antitumor activity, while thiophene may influence solubility and binding affinity in the target compound .
Physicochemical Properties
Insight : The triclinic crystal system (P1) observed in ’s pyrazoline derivative suggests similar packing arrangements may occur in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
